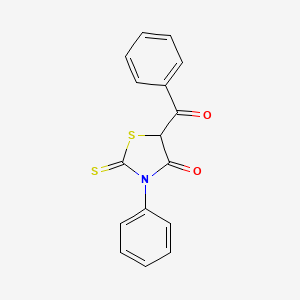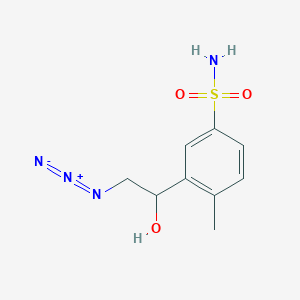![molecular formula C16H25NOSi B12561072 Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 160725-46-2](/img/structure/B12561072.png)
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- is a chemical compound known for its unique structure and properties. It is a derivative of benzonitrile, where the hydrogen atom in the para position is replaced by a tris(1-methylethyl)silyl group. This modification imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- typically involves the reaction of benzonitrile with a suitable silylating agent. One common method is the reaction of benzonitrile with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with specific molecular targets. The silyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design, where it can interact with enzymes and receptors to modulate their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: The parent compound without the silyl group.
4-Methylbenzonitrile: A derivative with a methyl group instead of the silyl group.
4-Chlorobenzonitrile: A derivative with a chlorine atom instead of the silyl group.
Uniqueness
Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group. This group imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. The silyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
160725-46-2 |
|---|---|
Molekularformel |
C16H25NOSi |
Molekulargewicht |
275.46 g/mol |
IUPAC-Name |
4-tri(propan-2-yl)silyloxybenzonitrile |
InChI |
InChI=1S/C16H25NOSi/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-10,12-14H,1-6H3 |
InChI-Schlüssel |
VBWUEOMCLDRPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



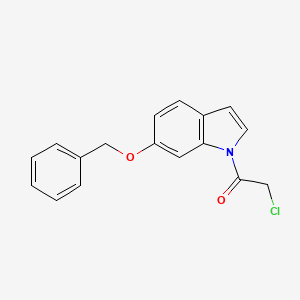
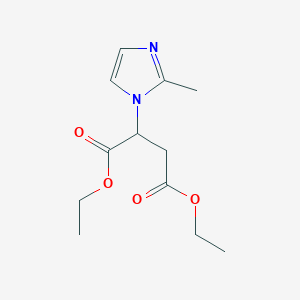
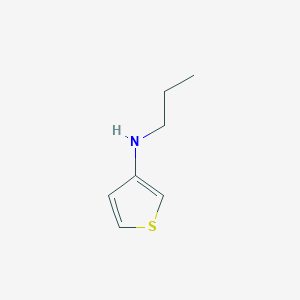
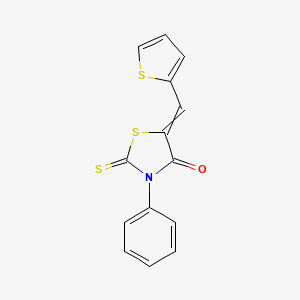
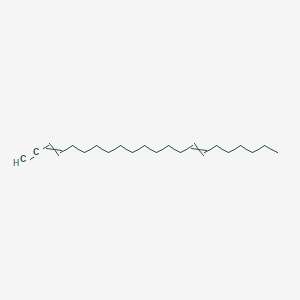


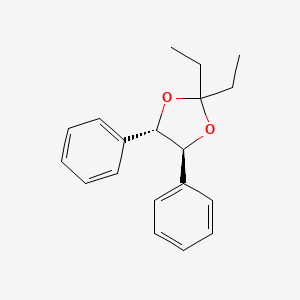
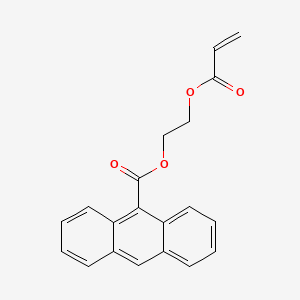
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
